(Vinylsulfonyl)cyclopropane
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Overview
Description
(Vinylsulfonyl)cyclopropane is an organic compound characterized by the presence of a vinylsulfonyl group attached to a cyclopropane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Vinylsulfonyl)cyclopropane typically involves the reaction of cyclopropane derivatives with vinylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (Vinylsulfonyl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the vinylsulfonyl group to a sulfonyl group.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
(Vinylsulfonyl)cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents.
Industry: The compound is used in the production of polymers and as a cross-linking agent in materials science.
Mechanism of Action
The mechanism of action of (Vinylsulfonyl)cyclopropane involves the interaction of the vinylsulfonyl group with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition and cross-linking in polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Cyclopropanesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a vinylsulfonyl group.
Cyclopropylamine: Contains an amine group attached to the cyclopropane ring.
Cyclopropanecarboxylic acid: Features a carboxylic acid group attached to the cyclopropane ring.
Uniqueness: (Vinylsulfonyl)cyclopropane is unique due to the presence of the vinylsulfonyl group, which imparts distinct reactivity patterns compared to other cyclopropane derivatives. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C5H8O2S |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
ethenylsulfonylcyclopropane |
InChI |
InChI=1S/C5H8O2S/c1-2-8(6,7)5-3-4-5/h2,5H,1,3-4H2 |
InChI Key |
PAWCXWDOQHHSFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1CC1 |
Origin of Product |
United States |
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